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Abstract
Chlorothalonil, a broad-spectrum fungicide, has been the subject of extensive toxicological

evaluation due to its classification as a possible human carcinogen (Group 2B) by the

International Agency for Research on Cancer (IARC).[1][2] This classification is primarily based

on evidence from animal studies showing the induction of tumors in the kidneys and

forestomach of rodents.[3][4][5] The carcinogenic mechanism is complex and not fully

elucidated, but it is strongly linked to the biotransformation of chlorothalonil into reactive

metabolites. This technical guide provides a comprehensive review of the current scientific

understanding of the carcinogenic potential of chlorothalonil and its principal metabolites, with

a focus on quantitative data, experimental methodologies, and the underlying biochemical

pathways.

Metabolism of Chlorothalonil: The Glutathione
Conjugation Pathway
The primary metabolic pathway for chlorothalonil in mammals involves conjugation with

glutathione (GSH), a critical process in the detoxification of xenobiotics.[3][6] This process,

however, can also lead to the formation of nephrotoxic and potentially carcinogenic
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metabolites. The metabolism is initiated in the gastrointestinal tract and liver, where

chlorothalonil is conjugated with GSH.[3][7] These conjugates are then excreted in the bile

and subsequently processed in the kidneys.

In the renal proximal tubules, the glutathione conjugates undergo enzymatic cleavage by γ-

glutamyl transpeptidase and dipeptidases to form cysteine S-conjugates.[8] These cysteine

conjugates are further metabolized by cysteine-conjugate β-lyase, a key enzyme in this

toxification pathway, to produce reactive thiol derivatives (di- and tri-thiols).[3][8] These thiol

metabolites are believed to be the ultimate toxicants responsible for the observed kidney

damage.[8][9]
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Caption: Metabolic activation of chlorothalonil via the glutathione conjugation pathway.
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Carcinogenic Potential of Parent Compound and
Metabolites
Animal studies have consistently demonstrated that chronic exposure to high doses of

chlorothalonil induces tumors in the kidneys and forestomach of rats and mice.[4] The

forestomach tumors are generally considered a result of direct irritation, leading to hyperplasia

and subsequent tumor development.[1][3] As humans lack a forestomach, the relevance of

these findings is debated, but they indicate a potential for gastrointestinal toxicity.[1] The kidney

tumors, however, are considered more relevant and are linked to the metabolic activation

pathway.

Proposed Mechanism of Chlorothalonil-Induced
Nephrocarcinogenicity
The prevailing hypothesis for chlorothalonil-induced kidney tumors is a non-genotoxic,

cytotoxicity-driven mechanism.[9][10] The reactive thiol metabolites generated via the β-lyase

pathway are highly cytotoxic.[8] They are thought to inhibit mitochondrial respiration, leading to

oxidative stress, cellular necrosis, and damage to the proximal tubular cells.[1][9] This

sustained cytotoxicity triggers a compensatory, chronic regenerative cell proliferation.[3][8] The

increased rate of cell division enhances the likelihood of spontaneous mutations, which can

ultimately lead to the formation of renal tubular adenomas and carcinomas.[1] While this

cytotoxicity-driven pathway is considered primary, some studies suggest that chlorothalonil
and its metabolites may also have a genotoxic component, such as causing DNA strand breaks

or oxidative DNA damage, which could contribute to carcinogenesis.[1][4][10]
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Caption: Proposed mechanism of chlorothalonil-induced kidney carcinogenesis.

Quantitative Carcinogenicity Data: Chlorothalonil
The following table summarizes key findings from long-term carcinogenicity studies in rodents.
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Species/Str
ain

Sex
Dose
(mg/kg
bw/day)

Duration

Findings
(Tumor
Type and
Incidence)

Reference

Rat / Fischer

344
M & F 0, 40, 80, 175 27-30 months

Dose-related

increase in

renal tubular

tumors

(adenomas &

carcinomas)

and

forestomach

tumors

(papillomas &

carcinomas)

at all doses.

[3]

Mouse / CD-1 M
0, 125, 250,

550
24 months

Increased

incidence of

renal tubular

tumors (6/60,

4/60, 5/60 vs.

0/60 in

control for

low, int., high

dose).

[3][8]

Mouse / CD-1 F
0, 125, 250,

550
24 months

No renal

tumors

observed.

[8]

Mouse / CD-1 M
1.6, 4.5, 21.3,

91.3
2 years

No renal

tumors. Slight

increase in

forestomach

tumors at the

highest dose.

[8]
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Toxicological Profile of Key Metabolites
SDS-3701 is a significant metabolite found in plants, soil, and ruminants.[11][12] In some

assessments, it has been identified as having higher acute and chronic toxicity than the parent

compound.[12] However, extensive testing has concluded that SDS-3701 is unlikely to pose a

carcinogenic risk to humans due to a lack of genotoxicity in vivo and the absence of

carcinogenicity in dedicated animal studies.[11]

Parameter Value Species Study Type
Basis for
Value

Reference

ADI
0-0.008

mg/kg bw
- -

Overall

toxicological

profile.

[13][14]

ARfD
0.03 mg/kg

bw
Rabbit

Development

al

Early post-

implantation

loss at 5

mg/kg

bw/day.

[11][13][14]

NOAEL
2.5 mg/kg

bw/day
Rabbit

Development

al

Based on

early post-

implantation

loss.

[11]

LD50 (Oral)
242–422

mg/kg bw
Rat Acute - [11]

R611965 is a soil metabolite that can be taken up by crops.[12] Toxicological evaluation has

shown it to have a lower order of toxicity compared to the parent chlorothalonil.[13] It has not

been found to be carcinogenic in rodents and shows no evidence of genotoxicity.[15]
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Parameter
Value
(mg/kg
bw/day)

Species Study Type
Basis for
Value

Reference

NOAEL 200 Rat

2-year

Chronic/Carci

nogenicity

Bilateral

retinal

atrophy

observed at

500 mg/kg

bw/day.

[12][15]

NOAEL
1022 (highest

dose tested)
Mouse

18-month

Carcinogenici

ty

No treatment-

related

effects

observed.

[12]

NOAEL 50 Dog 90-day Oral

Reduced

body weight

gain and

watery stools

at 500 mg/kg

bw/day.

[15]

Experimental Protocols
The assessment of carcinogenic potential relies on a battery of standardized toxicological

studies. Below are representative methodologies for carcinogenicity and genotoxicity testing as

cited in the evaluation of chlorothalonil.

Long-Term Toxicity and Carcinogenicity Bioassay
This protocol is a generalized representation based on studies conducted on chlorothalonil
and its metabolites.[3][15]

Objective: To evaluate the chronic toxicity and carcinogenic potential of a test substance

following long-term dietary administration.
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Test System: Rodent models, typically Fischer 344 or Sprague-Dawley rats and CD-1 mice

(e.g., 60 animals/sex/dose group).

Administration: The test substance is incorporated into the diet at various concentrations to

achieve target daily intake levels (e.g., 0, 80, 200, 500 mg/kg bw/day). Diet analysis is

performed regularly to confirm concentration, homogeneity, and stability.

Duration: Typically 18-24 months for mice and 24-30 months for rats.

Observations:

Clinical: Animals are checked daily for clinical signs of toxicity.

Body Weight & Food Consumption: Recorded weekly for the first 13 weeks, then bi-weekly

or monthly thereafter.

Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 12

months) and at terminal sacrifice for analysis.

Pathology: At termination, all animals undergo a complete necropsy. Organ weights are

recorded. A comprehensive list of tissues from all animals is preserved and subjected to

histopathological examination by a qualified pathologist.

Data Analysis: Statistical analysis is performed on survival, body weights, clinical pathology

data, organ weights, and tumor incidence to determine dose-response relationships and

identify No-Observed-Adverse-Effect Levels (NOAELs).

Animal Acclimation
& Randomization

Chronic Dietary Dosing
(18-24 months)

In-Life Observations
(Clinical Signs, Body Wt.)

Terminal Sacrifice
& Necropsy

Interim Sacrifice &
Pathology (optional)

Histopathology Data Analysis &
Final Report

 Daily/Weekly

 ~12 months

 End of Study
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Caption: Generalized workflow for a long-term rodent carcinogenicity bioassay.
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In Vitro Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard method for evaluating the mutagenic potential of a chemical.

Objective: To detect gene mutations (point mutations) induced by a test substance.

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2uvrA), which are engineered to detect different types

of mutations.

Methodology:

The assay is conducted with and without an exogenous metabolic activation system (e.g.,

S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

The bacterial tester strains, which require histidine for growth, are exposed to various

concentrations of the test substance on a histidine-limited agar plate.

Plates are incubated for 48-72 hours.

If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing

them to synthesize their own histidine and form visible colonies.

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies compared to the negative (solvent) control. Chlorothalonil was

not found to be mutagenic in bacterial assays.[3][11]

Conclusion
The carcinogenic potential of chlorothalonil is strongly linked to its metabolic activation in the

kidneys. The parent compound is considered a likely carcinogen in rodents, primarily through a

cytotoxicity-driven mechanism involving the formation of reactive thiol metabolites in the renal

proximal tubules.[3][8][10] This leads to chronic cell injury and regenerative proliferation, which

in turn increases the risk of tumor formation.[1]

In contrast, the major metabolites SDS-3701 and R611965 have been extensively studied and

are not considered carcinogenic.[11][15] SDS-3701, while demonstrating some systemic
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toxicity, was negative for carcinogenicity and in vivo genotoxicity.[11] R611965 exhibits a

significantly lower toxicity profile than the parent compound.[13]

The relevance of the rodent kidney tumors to humans is a subject of ongoing discussion, partly

due to potential quantitative differences in the activity of key metabolic enzymes like cysteine-

conjugate β-lyase between rats and humans.[3][5] Nonetheless, the data underscore the

principle that the toxicological and carcinogenic properties of a parent compound can differ

significantly from those of its metabolites, necessitating a thorough evaluation of all major

biotransformation products in risk assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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